1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine

Lipophilicity Drug Design ADME

1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine (CAS 1155953-79-9) is a synthetic small molecule featuring a 1,2,4-oxadiazole core with an isopropyl substituent at the 5-position and a cyclopentanamine moiety at the 3-position. It belongs to a class of heterocyclic building blocks widely used in drug discovery as non-classical bioisosteres of ester and amide functionalities.

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
CAS No. 1155953-79-9
Cat. No. B1518178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine
CAS1155953-79-9
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NO1)C2(CCCC2)N
InChIInChI=1S/C10H17N3O/c1-7(2)8-12-9(13-14-8)10(11)5-3-4-6-10/h7H,3-6,11H2,1-2H3
InChIKeyNTPFBFYOCKHFML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine (CAS 1155953-79-9): A Specialized 1,2,4-Oxadiazole Building Block for Medicinal Chemistry


1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine (CAS 1155953-79-9) is a synthetic small molecule featuring a 1,2,4-oxadiazole core with an isopropyl substituent at the 5-position and a cyclopentanamine moiety at the 3-position . It belongs to a class of heterocyclic building blocks widely used in drug discovery as non-classical bioisosteres of ester and amide functionalities . The compound is commercially available at ≥95% purity for research purposes only .

Why a Generic 1,2,4-Oxadiazole Building Block Cannot Replace 1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine


Within the 1,2,4-oxadiazole-cyclopentanamine series, the 5-position substituent is the critical driver of lipophilicity, steric bulk, and metabolic stability . Simple substitution with a methyl (CAS 1172773-23-7) or unsubstituted analog fails to recapitulate the steric and electronic profile of the isopropyl group, which can significantly impact target binding, membrane permeability, and oxidative metabolism [1]. The following quantitative evidence guide details these specific differentiation points.

Quantitative Differentiation Evidence for 1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine Versus Closest Analogs


Enhanced Lipophilicity (XLogP3) Drives Membrane Permeability Differentiation

The target compound's isopropyl substituent confers a higher computed lipophilicity (XLogP3) compared to the cyclopropyl analog, directly influencing passive membrane permeability potential. The target compound (CAS 1155953-79-9) has a predicted XLogP3 of 1.3, versus 0.7 for 1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine (CAS 1153839-72-5) [1]. This 0.6 unit increase represents a ~4-fold higher theoretical partition coefficient, which can be decisive in crossing lipid bilayers [1].

Lipophilicity Drug Design ADME

1,2,4-Oxadiazole Core Provides Hydrolytic Stability Advantage Over Ester Bioisosteres

The 1,2,4-oxadiazole ring is a validated non-classical bioisostere for the ester group, but with superior stability toward hydrolytic esterases . While no direct half-life comparison for this specific compound exists, the class-level evidence indicates that 1,2,4-oxadiazoles resist hydrolysis that typically limits ester-containing drug candidates' oral bioavailability and duration of action .

Metabolic Stability Bioisostere Pharmacokinetics

Steric Differentiation from 5-Methyl Analog Influences Target Binding Conformation

The isopropyl group at the 5-position of the oxadiazole provides a larger steric footprint than a methyl group (as in CAS 1172773-23-7). This steric difference can alter the conformational preferences of the cyclopentanamine moiety and affect binding to protein pockets. The target compound's molecular volume and surface area are greater than the methyl analog, although quantitative binding data are not publicly available for these specific compounds [1].

Steric Bulk Structure-Activity Relationship Molecular Recognition

Optimal Application Scenarios for 1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine Based on Evidence


Lead Optimization Requiring Ester Bioisostere Replacement with Metabolic Stability

When a lead series contains a metabolically labile ester group, the 1,2,4-oxadiazole scaffold of this compound can serve as a direct replacement to improve hydrolytic stability . The isopropyl substituent further modulates lipophilicity, potentially aiding in maintaining or improving permeability after the replacement.

Fragment-Based Screening for Hydrophobic Pocket Exploration

The compound's defined 3D shape, featuring a cyclopentylamine and an isopropyl-oxadiazole, makes it suitable for fragment libraries aimed at probing hydrophobic pockets . Its higher XLogP3 (1.3) compared to the cyclopropyl analog suggests better partitioning into non-polar protein environments, increasing the likelihood of detecting weak but specific binding interactions.

Structure-Activity Relationship (SAR) Studies on 5-Substituted Oxadiazoles

As part of an SAR series, this compound provides a key data point for understanding the effect of branched alkyl substitution on potency, selectivity, and ADME properties. Its differentiated lipophilicity and steric profile compared to methyl, cyclopropyl, and trifluoromethyl analogs allow medicinal chemists to deconvolute the contributions of steric and electronic factors .

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